molecular formula C20H18Cl2N4O6 B12387018 [(2R,4S,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate

[(2R,4S,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate

Cat. No.: B12387018
M. Wt: 481.3 g/mol
InChI Key: OZFIAZBMUUBMTO-OWYXCUOISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,4S,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a purine base, a sugar moiety, and a benzoate ester, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4S,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate typically involves multiple steps, including the protection and deprotection of functional groups, nucleophilic substitution, and esterification reactions. The starting materials often include purine derivatives, sugar alcohols, and benzoic acid derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pH conditions to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[(2R,4S,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions may vary depending on the desired product, including temperature, solvent, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield purine N-oxides, while substitution reactions can produce various substituted purine derivatives .

Scientific Research Applications

[(2R,4S,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2R,4S,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Properties

Molecular Formula

C20H18Cl2N4O6

Molecular Weight

481.3 g/mol

IUPAC Name

[(2R,4S,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C20H18Cl2N4O6/c1-10(27)31-15-14(29-2)12(8-30-19(28)11-6-4-3-5-7-11)32-18(15)26-9-23-13-16(21)24-20(22)25-17(13)26/h3-7,9,12,14-15,18H,8H2,1-2H3/t12-,14?,15+,18-/m1/s1

InChI Key

OZFIAZBMUUBMTO-OWYXCUOISA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](O[C@@H](C1OC)COC(=O)C2=CC=CC=C2)N3C=NC4=C3N=C(N=C4Cl)Cl

Canonical SMILES

CC(=O)OC1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)Cl)COC(=O)C4=CC=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.